molecular formula C11H11NO2 B14410695 4-Phenyl-3,6-dihydro-2H-1,3-oxazine-5-carbaldehyde CAS No. 86761-70-8

4-Phenyl-3,6-dihydro-2H-1,3-oxazine-5-carbaldehyde

Cat. No.: B14410695
CAS No.: 86761-70-8
M. Wt: 189.21 g/mol
InChI Key: YQNLZMFYGDLSTP-UHFFFAOYSA-N
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Description

4-Phenyl-3,6-dihydro-2H-1,3-oxazine-5-carbaldehyde is a heterocyclic compound that belongs to the oxazine family. This compound is characterized by a six-membered ring containing one oxygen and one nitrogen atom, with a phenyl group attached to the fourth position and an aldehyde group at the fifth position. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-3,6-dihydro-2H-1,3-oxazine-5-carbaldehyde typically involves the Mannich condensation reaction. This reaction includes the condensation of formaldehyde, an aromatic amine (such as aniline), and a phenolic compound (such as p-hydroxybenzaldehyde). The reaction is usually carried out in an acidic medium to facilitate the formation of the oxazine ring .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green solvents and catalysts can further enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-3,6-dihydro-2H-1,3-oxazine-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Phenyl-3,6-dihydro-2H-1,3-oxazine-5-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenyl-3,6-dihydro-2H-1,3-oxazine-5-carbaldehyde involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can interact with cellular receptors and modulate signaling pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    3,4-Dihydro-2H-1,3-oxazine: Lacks the phenyl and aldehyde groups, making it less versatile in synthetic applications.

    3-Phenyl-6-formyl-3,4-dihydro-2H-1,3-benzoxazine: Contains a benzene ring fused to the oxazine ring, offering different chemical properties and reactivity.

    3,4-Dihydro-2H-naphtho[2,3-e][1,3]oxazine-5,10-dione: Features a naphthalene ring, providing unique biological activities.

Uniqueness: 4-Phenyl-3,6-dihydro-2H-1,3-oxazine-5-carbaldehyde stands out due to its combination of a phenyl group and an aldehyde group, which enhances its reactivity and makes it a valuable intermediate for further functionalization. Its ability to undergo a variety of chemical reactions and its applications in diverse fields highlight its significance in scientific research .

Properties

CAS No.

86761-70-8

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

4-phenyl-3,6-dihydro-2H-1,3-oxazine-5-carbaldehyde

InChI

InChI=1S/C11H11NO2/c13-6-10-7-14-8-12-11(10)9-4-2-1-3-5-9/h1-6,12H,7-8H2

InChI Key

YQNLZMFYGDLSTP-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(NCO1)C2=CC=CC=C2)C=O

Origin of Product

United States

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